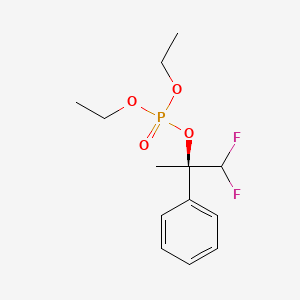

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as DFP and is commonly used as a tool to study the activity of acetylcholinesterase (AChE) enzymes in the body. In

Scientific Research Applications

Synthesis and Phosphate Mimics

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate has not been directly studied; however, research on similar compounds provides insights into potential applications. For example, Delaunay et al. (2015) reported the synthesis of diethyl glycosamine-1-difluoromethylphosphate as a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by a reduction step to access phosphate analogs. Such analogs are valuable in biochemical studies where phosphate functional groups play a critical role (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Anion Receptors and Sensing

Fluorinated compounds, such as those related to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate, have been studied for their utility in anion recognition and sensing. Anzenbacher et al. (2000) explored the use of fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline as neutral anion receptors. These receptors showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, with potential applications in sensing technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, ‡. A. Manuel Marquez, & Sessler, 2000).

Photorelease Studies

The study of photorelease mechanisms in phosphate derivatives is relevant to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate. Rajesh, Givens, and Wirz (2000) examined the photodissociation of benzoin diethyl phosphate (a "caged" phosphate). They identified the lowest triplet state of this compound as reactive, leading to the release of diethyl phosphoric acid. Such studies contribute to understanding light-induced reactions in phosphate esters, which could be applicable to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Rajesh, Givens, & Wirz, 2000).

Phosphorylation and Structural Elucidation

Costa, Alves, and Silva (2021) conducted a full structural elucidation of a similar compound, diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. This study provides insights into the structural characteristics of phosphate compounds, which could be relevant for understanding the properties of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Costa, Alves, & Silva, 2021).

Adhesive Polymers

Phosphate derivatives have been investigated for their potential use in adhesive polymers. Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate and explored its application in adhesive polymers. These polymers showed good solubility and hydrolytic stability, making them suitable for dental applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Battery Technology

The role of phosphate compounds in enhancing the performance of lithium-ion batteries has been studied. Liang et al. (2019) investigated tris(2-(thiophen-2-yl) ethyl) phosphate for its ability to optimize electronic and ionic conductivity in high-voltage lithium-ion batteries. The incorporation of phosphorus elements improved interfacial lithium ion conductivities (Liang, Huang, Zheng, Shi, Sun, & Xiang, 2019).

properties

IUPAC Name |

[(2R)-1,1-difluoro-2-phenylpropan-2-yl] diethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2O4P/c1-4-17-20(16,18-5-2)19-13(3,12(14)15)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACXEIBKRJRHNM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@](C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)

![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)